4-méthylbenzoate de potassium

Vue d'ensemble

Description

Potassium 4-methylbenzoate is an organic compound with the chemical formula C8H7KO2. It belongs to the class of benzoates and is commonly used in various fields, including medical, environmental, and industrial research. This compound is stable at room temperature and does not react with water or oxygen .

Applications De Recherche Scientifique

Chemical Applications

1.1 Intermediate in Organic Reactions

Potassium 4-methylbenzoate serves as an important intermediate in organic synthesis. It is particularly useful in the synthesis of arylboronic acids through palladium-catalyzed reactions, which are crucial for developing pharmaceuticals and agrochemicals. The compound can participate in nucleophilic substitution reactions, allowing for the modification of aromatic compounds to create more complex structures .

1.2 Synthesis of Arylboronic Acids

The ability to synthesize arylboronic acids is one of the standout applications of potassium 4-methylbenzoate. These compounds are vital in medicinal chemistry for drug development, particularly in the synthesis of proteasome inhibitors and other therapeutic agents.

Medical Applications

2.1 Local Anesthetic Properties

Potassium 4-methylbenzoate exhibits local anesthetic effects by blocking sodium ion channels on nerve membranes. This mechanism leads to a reversible blockage of nerve impulse conduction, making it a candidate for pain management applications.

2.2 Pharmaceutical Synthesis

The compound is utilized in synthesizing various pharmaceuticals, including anti-inflammatory and analgesic drugs. Its role as a reagent in organic reactions enhances its value in drug formulation processes .

Industrial Applications

3.1 Preservative Use

While potassium benzoate (a closely related compound) is commonly used as a food preservative due to its antifungal and antibacterial properties, potassium 4-methylbenzoate also finds applications in industrial settings where similar preservative qualities are desired .

3.2 Dyes and Resins Production

In industrial chemistry, potassium 4-methylbenzoate is employed in producing dyes and resins. Its stability under various conditions makes it suitable for use in formulations that require long shelf lives.

Case Studies and Research Findings

5.1 Synthesis Techniques

Research has demonstrated effective synthesis techniques for potassium 4-methylbenzoate, primarily through the reaction of 4-methylbenzoic acid with potassium hydroxide in ethanol or through industrial methods involving formic acid and toluene under alkaline conditions .

5.2 Pharmacological Studies

Studies have explored the pharmacological potential of potassium 4-methylbenzoate, highlighting its anesthetic properties and examining its efficacy compared to other local anesthetics. Further research is needed to fully understand its safety profile and potential side effects.

Mécanisme D'action

Target of Action

Potassium 4-methylbenzoate, like other benzoate compounds, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses. By interacting with these channels, the compound can influence nerve conduction and produce anesthetic effects .

Mode of Action

The compound acts on nerve endings and nerve trunks, where it can reversibly block the conduction of nerve impulses . This blocking action is achieved by the compound binding to specific parts of the sodium ion (Na+) channel on the nerve membrane and reducing the passage of sodium ions through the sodium ion channel . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Biochemical Pathways

Potassium ions can cross both the outer and inner mitochondrial membranes by means of multiple routes . They are involved in key processes such as maintenance of an electrochemical potential or homeostatic osmolarity .

Pharmacokinetics

All cells possess a ubiquitous Na-K ATPase exchanger, which pumps Na out of and K into the cell, leading to a K gradient across the cell membrane . This gradient is partially responsible for maintaining the membrane potential.

Result of Action

The primary result of Potassium 4-methylbenzoate’s action is its local anesthetic effect. The compound’s interaction with sodium ion channels on nerve membranes leads to a reversible blockage of nerve impulse conduction, resulting in a loss of local sensation . This makes it useful for procedures requiring local anesthesia.

Action Environment

The efficacy and stability of Potassium 4-methylbenzoate, like other potassium compounds, can be influenced by environmental factors. For instance, potassium benzoate, a related compound, works best in low-pH products, below 4.5, where it exists as benzoic acid . This suggests that the pH of the environment could potentially influence the action of Potassium 4-methylbenzoate.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium 4-methylbenzoate can be synthesized through the reaction of 4-methylbenzoic acid with potassium hydroxide. The reaction typically involves dissolving 4-methylbenzoic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of potassium 4-methylbenzoate .

Industrial Production Methods: In industrial settings, potassium 4-methylbenzoate is produced by reacting formic acid with toluene under alkaline conditions. This method is efficient and yields a high purity product .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium 4-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other nucleophiles.

Arylboronic Acid Synthesis: It is used in the synthesis of arylboronic acids through a palladium-catalyzed process.

Common Reagents and Conditions:

Palladium Catalysts: Used in the synthesis of arylboronic acids.

Alkaline Conditions: Employed in the industrial production method involving formic acid and toluene.

Major Products Formed:

Arylboronic Acids: These are intermediates for the synthesis of pharmaceuticals.

Comparaison Avec Des Composés Similaires

Potassium benzoate: Similar in structure but lacks the methyl group.

Sodium 4-methylbenzoate: Similar but contains sodium instead of potassium.

Uniqueness: Potassium 4-methylbenzoate is unique due to its specific applications in the synthesis of arylboronic acids and its stability under various conditions. Its ability to participate in palladium-catalyzed processes makes it valuable in pharmaceutical synthesis .

Activité Biologique

Potassium 4-methylbenzoate, a potassium salt of 4-methylbenzoic acid, is an organic compound with notable biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Potassium 4-methylbenzoate can be synthesized through the neutralization of 4-methylbenzoic acid with potassium hydroxide:

This compound is part of the benzoate family, which is known for its preservative properties in food and its potential therapeutic applications.

Biological Activity

1. Antimicrobial Properties

Potassium 4-methylbenzoate exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various microorganisms, including molds, yeasts, and certain bacteria. This property makes it a valuable food preservative. The mechanism involves the absorption of benzoic acid into microbial cells, leading to a decrease in intracellular pH, which disrupts metabolic processes and inhibits growth .

2. Insecticidal Effects

Recent studies have highlighted the insecticidal potential of methyl benzoate derivatives, including potassium 4-methylbenzoate. Laboratory bioassays indicate that it can effectively reduce the viability of pests such as Tetranychus urticae (two-spotted spider mite) and Bemisia tabaci (whitefly). For example, exposure to concentrations as low as 0.5% resulted in significant mortality rates .

| Compound | Target Pest | Concentration | Mortality Rate (%) |

|---|---|---|---|

| Potassium 4-Methylbenzoate | Tetranychus urticae | 0.5% | 55.3 |

| Potassium 4-Methylbenzoate | Bemisia tabaci | 1% | 81.3 |

3. Teratogenic Effects

Research has also explored the teratogenic effects of potassium benzoate on embryonic development. A study on mice revealed that exposure to potassium benzoate during critical developmental phases resulted in malformations, particularly affecting eye development . Histopathological evaluations indicated deformed lenses and retinal abnormalities.

The biological activity of potassium 4-methylbenzoate is attributed to several mechanisms:

- Disruption of Cellular Processes: The compound interferes with metabolic pathways by altering intracellular pH levels.

- Nervous System Impact: Some studies suggest that benzoates may affect cholinesterase activity in animal models, potentially impacting neurological functions .

- Reactive Oxygen Species (ROS) Production: Long-term exposure has been associated with increased ROS levels, which can lead to oxidative stress in developing tissues .

Case Studies and Research Findings

Case Study: Insecticidal Efficacy

In a controlled laboratory setting, researchers tested the efficacy of potassium 4-methylbenzoate against various life stages of Tetranychus urticae. Results indicated that higher concentrations led to increased mortality rates across all tested stages (eggs, nymphs, adults), showcasing its potential as a natural insecticide.

Research Findings: Teratogenicity

A study conducted on pregnant mice exposed to potassium benzoate showed a correlation between dosage and severity of teratogenic effects. The findings suggested that embryos are more susceptible compared to adult mice, indicating a need for caution in its use during pregnancy .

Propriétés

IUPAC Name |

potassium;4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2.K/c1-6-2-4-7(5-3-6)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEYEXQVFHUPLU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

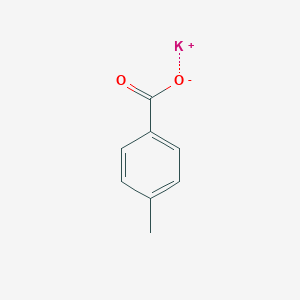

CC1=CC=C(C=C1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598199 | |

| Record name | Potassium 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16518-25-5 | |

| Record name | Potassium 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.